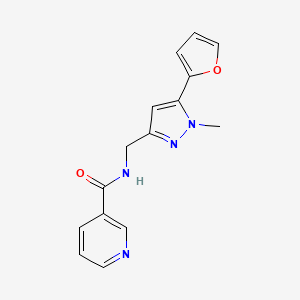
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide is a complex organic compound that features a furan ring, a pyrazole ring, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and pyrazole intermediates, followed by their coupling with nicotinamide.
Synthesis of Furan Intermediate: The furan ring can be synthesized from furfural, which is derived from biomass.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,5-dicarboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of nicotinamide.
Substitution: Halogenated or nitrated pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the pyrazole ring.
1-methyl-3-(furan-2-yl)pyrazole: Similar structure but lacks the nicotinamide moiety.
Nicotinamide derivatives: Compounds with variations in the substituents on the nicotinamide ring.
Uniqueness
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide is unique due to the combination of the furan, pyrazole, and nicotinamide moieties, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-13(14-5-3-7-21-14)8-12(18-19)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNZJQFLAGIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CN=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride](/img/structure/B2780165.png)
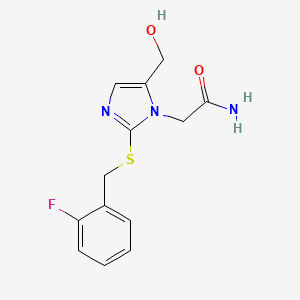
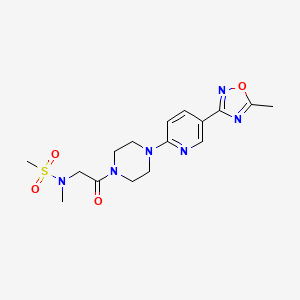
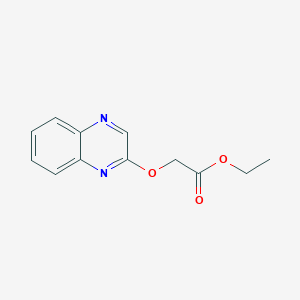
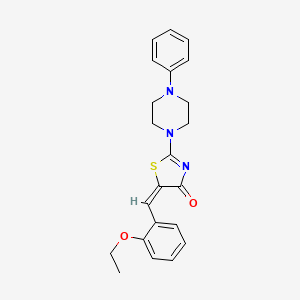
![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)
![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)
![3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid](/img/structure/B2780179.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2780181.png)
![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)
